Hortensin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

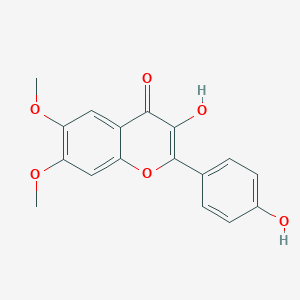

Hortensin, also known as this compound, is a useful research compound. Its molecular formula is C17H14O6 and its molecular weight is 314.29 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biochemical Properties and Mechanisms

Hortensin is classified as a type 1 ribosome-inactivating protein (RIP) that exhibits significant cytotoxicity against various cancer cell lines, particularly glioblastoma cells. The mechanism of action involves the inhibition of protein synthesis by damaging ribosomes, which leads to apoptosis in malignant cells. Studies have shown that hortensins 4 and 5 can induce morphological changes in U87MG glioblastoma cells, leading to increased cell death in a dose-dependent manner .

Table 1: Cytotoxic Effects of Hortensins on Glioblastoma Cells

| This compound Concentration (µM) | % Apoptotic Cells |

|---|---|

| 0.1 | 8.0 |

| 0.5 | 11.0 |

| 1.0 | 50.0 |

Cancer Treatment

The cytotoxic properties of this compound make it a candidate for developing immunotoxins or nanoconstructs aimed at selectively targeting cancer cells. The ability to induce apoptosis in glioblastoma cells highlights its potential role in cancer therapy, particularly given the challenges associated with treating this aggressive form of cancer .

Antioxidant and Hepatoprotective Effects

This compound has been identified as a potent antioxidant, contributing to liver protection against chemical-induced damage. In studies involving Millingtonia hortensis flower extracts, pre-treatment with these extracts significantly reduced markers of liver injury caused by carbon tetrachloride (CCl₄), suggesting a hepatoprotective role .

Agricultural Applications

In agriculture, this compound's role extends to enhancing plant defense mechanisms against pathogens and pests. Research indicates that the expression of RIPs like this compound can be modulated to improve resistance against viruses, fungi, and insects . This potential for biopesticide development could lead to sustainable agricultural practices.

Larvicidal Activity

Essential oils extracted from Millingtonia hortensis flowers have demonstrated significant larvicidal activity against mosquito larvae, particularly Aedes aegypti. The oils showed a mortality rate of up to 98% within 24 hours at optimal concentrations, indicating their potential use as natural insecticides .

Neuroprotective Effects

This compound's impact on the central nervous system (CNS) has been explored through studies on M. hortensis flower extracts, which exhibited sleep-promoting effects in animal models. The extracts enhanced synaptic plasticity and reduced oxidative stress markers in aging neurons, suggesting potential applications in neurodegenerative diseases .

Case Studies and Clinical Insights

Several studies have documented the therapeutic effects of this compound and its derivatives:

Propiedades

Número CAS |

123442-39-7 |

|---|---|

Fórmula molecular |

C17H14O6 |

Peso molecular |

314.29 g/mol |

Nombre IUPAC |

3-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxychromen-4-one |

InChI |

InChI=1S/C17H14O6/c1-21-13-7-11-12(8-14(13)22-2)23-17(16(20)15(11)19)9-3-5-10(18)6-4-9/h3-8,18,20H,1-2H3 |

Clave InChI |

HJNLHRFLGKGWLI-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C2C(=C1)C(=O)C(=C(O2)C3=CC=C(C=C3)O)O)OC |

SMILES canónico |

COC1=C(C=C2C(=C1)C(=O)C(=C(O2)C3=CC=C(C=C3)O)O)OC |

Key on ui other cas no. |

123442-39-7 |

Sinónimos |

3-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-4H-1-benzopyran-4-one hortensin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.